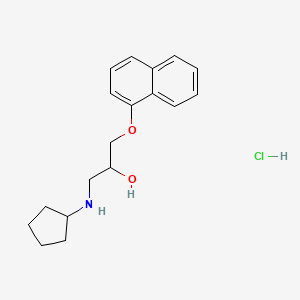

N-环戊基异丙基普萘洛尔

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-Cyclopentyldeisopropylpropranolol involves complex organic chemistry techniques, often starting from simpler cyclopropane or cyclopentane precursors. For instance, the synthesis of cyclopropanes and cyclopentanes is crucial in constructing the cyclopentyl group, a common feature in this class of compounds. Techniques such as stereoselective cyclopropanation reactions and intramolecular cyclopropanation of N-allylamino acid derivatives are pivotal (Lebel et al., 2003; Cao et al., 1999).

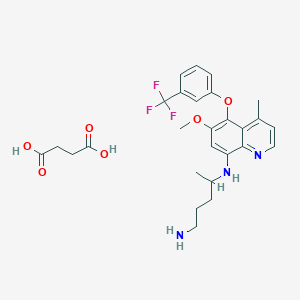

Molecular Structure Analysis

N-Cyclopentyldeisopropylpropranolol's structure is characterized by the presence of a cyclopentyl group attached to a deisopropylated propranolol backbone. The molecular intricacy of such compounds often requires detailed analysis using techniques like atomic force microscopy, as demonstrated in the study of cyclo[18]carbon, to elucidate the positions of bonds and the overall molecular topology (Kaiser et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of N-Cyclopentyldeisopropylpropranolol would be influenced by the functional groups present in its structure. Cyclopropane and cyclopentane moieties, for example, are known for their reactions in cyclopropanation and ring-opening processes, which are essential for modifying the chemical structure or enhancing the molecule's biological activity (Ebner & Carreira, 2017).

科学研究应用

药物发现与开发

N-环戊基异丙基普萘洛尔,像其他β受体阻滞剂一样,可能会因其独特的药理特性而在药物发现中得到探索。该过程涉及根据其分子结构、药效学和药代动力学来识别新的治疗候选药物。Drews(2000)强调了由化学、药理学和临床科学推动的药物研究的演变,对医学做出了重大贡献。分子生物学和基因组科学的出现深刻影响了药物发现,重组蛋白和单克隆抗体丰富了我们的治疗武器库 (Drews, 2000)。

医学中的纳米技术

纳米技术为药物输送和治疗应用提供了新颖的方法。纳米颗粒可以作为药物的载体,包括β受体阻滞剂,增强其输送和功效。Tao等人(2015)讨论了金属纳米团簇在诊断和治疗应用中的作用,强调了它们在生物分析、成像和治疗中的作用 (Tao et al., 2015)。同样,Yang等人(2019)介绍了“纳米催化医学”,其中纳米催化剂在体内启动催化反应以产生治疗效果,这个概念对于类似N-环戊基异丙基普萘洛尔的化合物可能是相关的 (Yang et al., 2019)。

分子成像与治疗学

纳米颗粒,包括潜在来源于或针对β受体阻滞剂的颗粒,也可以应用于分子成像和治疗学。Jokerst和Gambhir(2011)描述了纳米颗粒在提供诊断和治疗能力方面的作用,这个概念与N-环戊基异丙基普萘洛尔在生物医学中的潜在用途相吻合 (Jokerst & Gambhir, 2011)。

作用机制

Target of Action

N-Cyclopentyldeisopropylpropranolol is a complex compound with a specific set of targets within the body. While specific information on this compound is limited, it is likely to interact with receptors or enzymes that are similar to those of related compounds .

Mode of Action

Based on its structural similarity to other compounds, it may function as an antagonist, blocking certain receptors and preventing their normal function . This interaction with its targets can lead to changes in cellular processes and physiological responses.

Biochemical Pathways

It is likely that this compound interacts with multiple pathways, potentially influencing a variety of cellular processes . The downstream effects of these interactions could include changes in cell signaling, metabolism, or other cellular functions.

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential effects within the body .

Result of Action

Based on its potential mode of action, this compound could influence a variety of cellular processes, potentially leading to changes in cell function or physiology .

Action Environment

The action, efficacy, and stability of N-Cyclopentyldeisopropylpropranolol can be influenced by various environmental factors. These could include the presence of other compounds, pH, temperature, and other conditions that could affect the compound’s stability and interaction with its targets .

安全和危害

未来方向

属性

IUPAC Name |

1-(cyclopentylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c20-16(12-19-15-8-2-3-9-15)13-21-18-11-5-7-14-6-1-4-10-17(14)18;/h1,4-7,10-11,15-16,19-20H,2-3,8-9,12-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMBBRRGPPKDIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943481 |

Source

|

| Record name | 1-(Cyclopentylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopentyldeisopropylpropranolol | |

CAS RN |

2116-33-8 |

Source

|

| Record name | N-Cyclopentyldeisopropylpropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclopentylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[9-(2-octylcyclopropyl)nonyl]thiourea](/img/structure/B1229851.png)

![2-(2-Benzoylanilino)-3-[4-[2-[methyl(2-pyridinyl)amino]ethoxy]phenyl]propanoic acid](/img/structure/B1229865.png)

![5-Nitro-2-furancarboxylic acid [2-oxo-2-[3-(1-piperidinylsulfonyl)anilino]ethyl] ester](/img/structure/B1229871.png)

![3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1229874.png)